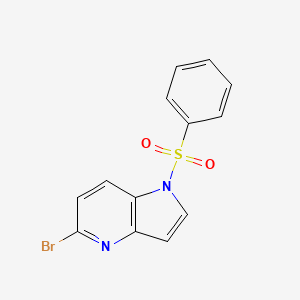

1-(Phenylsulfonyl)-5-bromo-4-azaindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-5-bromopyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S/c14-13-7-6-12-11(15-13)8-9-16(12)19(17,18)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHANYUYQEKQVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001219434 | |

| Record name | 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227268-74-7 | |

| Record name | 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Chemical Transformations of 1 Phenylsulfonyl 5 Bromo 4 Azaindole

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of 1-(phenylsulfonyl)-5-bromo-4-azaindole makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler precursors. Palladium catalysts, in particular, have demonstrated high efficacy in facilitating these transformations.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. nih.govrsc.org For this compound, this reaction provides a direct route to introduce aryl, heteroaryl, or vinyl substituents at the C5 position. The reaction typically involves a palladium catalyst, a base, and a suitable solvent. nih.govresearchgate.net

The phenylsulfonyl group at the N1 position serves as a crucial protecting group, preventing potential side reactions and catalyst inhibition that can occur with unprotected N-H groups in azaindoles. nih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the azaindole, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 5-substituted product and regenerate the catalyst. cam.ac.uk The choice of catalyst, ligand, and base is critical for achieving high yields. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Facilitates the catalytic cycle |

| Boron Reagent | Arylboronic acids, Vinylboronic acids | Source of the new carbon substituent |

| Base | K₂CO₃, K₃PO₄ | Activates the boron reagent |

| Solvent | Dioxane/Water, Dimethoxyethane (DME) | Solubilizes reactants and catalyst |

| Temperature | 60-100 °C | Provides energy for reaction activation |

Heck Coupling Reactions on Brominated Azaindole Systems

The Heck reaction enables the formation of carbon-carbon bonds by coupling the brominated azaindole with an alkene. nih.gov This transformation is particularly useful for synthesizing 5-vinyl-4-azaindole derivatives, which are valuable intermediates for further functionalization. The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the catalytic cycle.

In the context of this compound, the palladium(0) catalyst oxidatively adds to the C5-Br bond. The resulting palladium(II) complex then coordinates with the alkene. Subsequent migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination, releases the vinylated azaindole product and a hydridopalladium species. The base regenerates the active palladium(0) catalyst, completing the cycle.

Stille Coupling Reactions for Vinyl and Aryl Substitutions

The Stille coupling offers another versatile method for creating C-C bonds by reacting the bromoazaindole with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. organic-chemistry.orglibretexts.org It can be used to introduce various sp²-hybridized groups, such as vinyl and aryl moieties, onto the C5 position of the 4-azaindole (B1209526) core. wikipedia.org

The catalytic cycle is analogous to other palladium-catalyzed couplings, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. wikipedia.org A significant advantage of the Stille reaction is that it can often be performed under neutral and mild conditions. However, a primary drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

Table 2: Key Components in Stille Coupling Reactions

| Component | Example | Role in Reaction |

|---|---|---|

| Electrophile | This compound | Aryl halide partner |

| Nucleophile | Tributyl(vinyl)tin, Tributyl(phenyl)tin | Source of vinyl or aryl group |

| Catalyst | Pd(PPh₃)₄ | Palladium(0) source |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

Palladium-Catalyzed Carbon-Nitrogen and Carbon-Oxygen Bond Formation with Amines, Amides, and Phenols

The Buchwald-Hartwig amination and its etherification counterpart are powerful palladium-catalyzed methods for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, respectively. nih.govnih.gov These reactions allow for the direct coupling of the 5-bromo-4-azaindole substrate with a variety of amines, amides, and phenols. beilstein-journals.orgscilit.com

While direct studies on this compound are limited, research on the isomeric N-protected 4-bromo-7-azaindoles provides significant insights. beilstein-journals.orgbeilstein-journals.org These studies show that palladium catalysts, in combination with specialized ligands like Xantphos, effectively catalyze the coupling with various nucleophiles to give high yields of the corresponding 4-amino, 4-amido, and 4-phenoxy derivatives. nih.govbeilstein-journals.org However, it is noted that under certain heating conditions in the presence of a base and palladium catalyst, the phenylsulfonyl protecting group can be labile and undergo cleavage (desulfonation). beilstein-journals.orgbeilstein-journals.org

Directed Metalation and Halogen-Metal Exchange Processes

Beyond cross-coupling, the reactivity of this compound can be controlled through metalation strategies. These processes generate organometallic intermediates that can be trapped with various electrophiles.

One key transformation is the halogen-metal exchange, where the bromine atom at C5 is swapped with a metal, typically lithium. wikipedia.org Reacting this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in the formation of 1-(phenylsulfonyl)-5-lithio-4-azaindole. wikipedia.orgprinceton.edu This highly reactive intermediate can then be quenched with electrophiles like aldehydes, ketones, or carbon dioxide to introduce new functional groups at the C5 position.

Additionally, the phenylsulfonyl group can act as a directing group for deprotonation (directed metalation). Studies on the isomeric 1-phenylsulfonyl-7-azaindole have shown that strong bases like lithium diisopropylamide (LDA) can selectively remove the proton at the C2 position of the pyrrole (B145914) ring. nih.gov This generates a C2-lithiated species, which can be trapped by electrophiles. A similar reactivity pattern is anticipated for the 4-azaindole isomer, providing a pathway to functionalize the C2 position while leaving the C5-bromo substituent intact for subsequent cross-coupling reactions.

Electrophilic Aromatic Substitution on the Azaindole Core

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing aromatic rings. youtube.commasterorganicchemistry.com In the 4-azaindole system, the pyrrole ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring due to its higher electron density. The reaction proceeds via attack of the π-system on an electrophile to form a resonance-stabilized cationic intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

For this compound, the substitution pattern is influenced by several factors. The nitrogen atom of the pyridine ring and the strongly electron-withdrawing phenylsulfonyl group both deactivate the heterocyclic system towards electrophilic attack. nih.gov However, electrophilic substitution, when it occurs, is highly regioselective. Research on related azaindole systems indicates that electrophiles like halogens or nitrating agents preferentially attack the C3 position of the pyrrole ring. nih.govresearchgate.net Therefore, reactions such as iodination (using I₂ and a base) or nitration (using HNO₃/H₂SO₄) are expected to yield the corresponding 3-substituted derivatives of this compound. leah4sci.com

Other Advanced Derivatization Strategies

Beyond classical cross-coupling reactions, the development of more direct and atom-economical methods for the derivatization of this compound is crucial for the efficient synthesis of complex molecules. This section delves into two such advanced strategies: site-selective C-H functionalization and regioselective chalcogenation.

The direct activation of carbon-hydrogen (C-H) bonds represents a powerful and efficient approach to the synthesis of complex organic molecules, circumventing the need for pre-functionalized starting materials. For the this compound system, while specific literature is sparse, general principles of C-H functionalization can be considered as potential routes for derivatization.

One plausible strategy is directed ortho-metalation (DoM) . In this approach, a directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The phenylsulfonyl group, while considered a moderate directing group, could potentially direct metalation to the C7 position of the azaindole ring. The resulting aryllithium intermediate could then be quenched with a variety of electrophiles to introduce new functional groups. However, the electronic influence of the fused pyridine ring and the existing bromo-substituent at C5 would significantly impact the regiochemical outcome of such a reaction.

Another promising avenue is transition metal-catalyzed C-H activation . Palladium catalysis, in particular, has been successfully employed for the site-selective C-H functionalization of compounds bearing weakly coordinating directing groups, such as sulfonamides. nih.gov It is conceivable that the sulfonyl group in this compound could direct a palladium catalyst to functionalize an adjacent C-H bond, most likely at the C7 position. This would enable the introduction of aryl or other groups through cross-coupling-type reactions. The intrinsic reactivity of the azaindole nucleus, which can be challenging to functionalize selectively, makes the directing group approach a theoretically attractive option.

It is important to note that these are potential strategies, and their application to this compound would require empirical investigation to determine the precise reaction conditions and resulting regioselectivity.

Table 1: Potential Site-Selective C-H Functionalization Strategies for this compound The following table is illustrative of potential, not experimentally verified, transformations.

| Strategy | Proposed Position of Functionalization | Potential Reagents | Potential Product |

| Directed ortho-Metalation (DoM) | C7 | 1. n-BuLi, THF, -78 °C; 2. Electrophile (e.g., I₂) | 1-(Phenylsulfonyl)-5-bromo-7-iodo-4-azaindole |

| Pd-Catalyzed C-H Arylation | C7 | Aryl halide, Pd(OAc)₂, Ag₂O | 1-(Phenylsulfonyl)-5-bromo-7-aryl-4-azaindole |

The introduction of chalcogen atoms, particularly sulfur, into the azaindole framework can lead to compounds with interesting biological properties. Research into the chalcogenation of N-sulfonyl protected 7-azaindoles has revealed highly regioselective methods for their functionalization.

A notable study has described the C-3 sulfenylation of N-sulfonyl protected 7-azaindoles using sulfonyl chlorides, promoted by tetrabutylammonium (B224687) iodide (TBAI). uwindsor.ca This reaction proceeds under transition-metal-free conditions and demonstrates that TBAI can act as both a promoter and a desulfonylating agent. uwindsor.ca The reaction is believed to proceed through the formation of a sulfenyl iodide intermediate, which then undergoes electrophilic substitution at the electron-rich C3 position of the azaindole ring.

While the aforementioned study utilized a range of N-sulfonyl protecting groups, with the tosyl group being particularly effective, the findings are highly relevant to the 1-phenylsulfonyl-substituted substrate. uwindsor.ca The reaction demonstrated broad substrate scope with various substituted aryl sulfonyl chlorides, affording the corresponding 3-thio-7-azaindoles in moderate to good yields. uwindsor.ca This methodology provides a practical and regioselective route to C3-sulfenylated azaindoles. For N-tosyl protected 7-azaindole (B17877), yields ranged from 73% to 91% with different benzenesulfonyl chlorides. uwindsor.ca

This regioselective C-3 chalcogenation offers a powerful tool for the late-stage functionalization of the this compound scaffold, enabling the synthesis of diverse derivatives for further investigation.

Table 2: Regioselective C-3 Sulfenylation of N-Tosyl-7-azaindole with Various Sulfonyl Chlorides (Data adapted from a study on N-sulfonyl protected 7-azaindoles as a close analog)

| N-Tosyl-7-azaindole | Sulfonyl Chloride | Product | Yield (%) |

| 1a | Benzenesulfonyl chloride | 3b | 88 |

| 1a | 4-Methylbenzenesulfonyl chloride | 3c | 91 |

| 1a | 4-Methoxybenzenesulfonyl chloride | 3g | 73 |

| 1a | 4-(tert-Butyl)benzenesulfonyl chloride | 3j | 85 |

Spectroscopic Characterization and Theoretical Analysis of 1 Phenylsulfonyl 5 Bromo 4 Azaindole and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure and understanding the electronic environment of complex molecules like 1-(Phenylsulfonyl)-5-bromo-4-azaindole.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. The resulting spectra are unique to the compound's structure, with specific peaks corresponding to the stretching and bending of bonds between atoms.

For complex heterocyclic systems, these techniques are powerful tools for structural confirmation. While the specific FT-IR and FT-Raman spectra for this compound are not extensively detailed in the public literature, analysis of analogous structures such as substituted pyrazoles, chloro-azaindole-carbaldehydes, and phenylsulfonyl triazoles allows for the prediction of key vibrational frequencies. nih.govdntb.gov.uamdpi.com

The assignments of vibrational spectra for such molecules are often supported by Normal Coordinate Analysis (NCA) and Scaled Quantum Mechanical Force Field (SQMFF) methodologies, which correlate experimental data with theoretical calculations. nih.gov For this compound, characteristic vibrational bands would be expected for the C-H, C-N, and C=C stretching modes of the azaindole ring, as well as distinctive bands for the sulfonyl group (S=O stretching), the C-Br bond, and the phenyl ring.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference Analog(s) |

|---|---|---|---|

| Azaindole Ring | N-H Stretch (if deprotected) | ~3400-3500 | dntb.gov.ua |

| Aromatic C-H | C-H Stretch | ~3000-3100 | nih.govmdpi.com |

| Azaindole & Phenyl Rings | C=C/C=N Stretch | ~1400-1600 | dntb.gov.uaresearchgate.net |

| Sulfonyl Group (SO₂) | Asymmetric S=O Stretch | ~1350-1380 | mdpi.comresearchgate.net |

| Sulfonyl Group (SO₂) | Symmetric S=O Stretch | ~1160-1180 | mdpi.comresearchgate.net |

| C-N Bond | C-N Stretch | ~1200-1350 | nih.gov |

| C-Br Bond | C-Br Stretch | ~500-600 | nih.gov |

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and to investigate phenomena such as prototropic equilibria, where a molecule exists in different forms due to the transfer of a proton. The parent 4-azaindole (B1209526) molecule exhibits complex prototropic behavior in aqueous solutions, with the existence of species such as a neutral molecule, a pyridinic protonated cation, a pyrrolic deprotonated anion, and a dication. nih.gov

The absorption and emission spectra of azaindole derivatives are sensitive to substituent effects. nih.govcore.ac.uk The introduction of the electron-withdrawing phenylsulfonyl group and the halogen (bromo) substituent on the 4-azaindole core is expected to cause shifts in the absorption and emission maxima. For instance, studies on substituted indoles show that electron-withdrawing groups can lead to red-shifted (bathochromic) spectra. nih.govcore.ac.uk

In the case of 4-azaindole, prototropic studies reveal the existence of four ground-state species depending on the pH. nih.gov The excited-state proton transfer can also lead to the formation of phototautomers, which are observable through distinct fluorescence profiles. nih.govrsc.org The protonated forms of 4-azaindole and 5-azaindole (B1197152), for example, have fluorescence emissions around 410-415 nm, while their tautomers formed in basic conditions emit at longer wavelengths of 450-480 nm. rsc.org The specific prototropic equilibria for this compound would be influenced by the electronic effects of its substituents.

| Compound/Species | Condition | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Reference |

|---|---|---|---|---|

| 4-Azaindole (Neutral) | Aqueous | ~280-290 | ~350-360 | nih.gov |

| 4-Azaindole (Protonated Cation) | Acidic | ~290-300 | ~415 | nih.govrsc.org |

| 4-Azaindole (Phototautomer) | Alkaline | - | ~480-500 | nih.govrsc.org |

| 7-Azaindole-3-acetic acid | - | - | 411 | nih.gov |

| Substituted Indoles (general) | Ethanol/Cyclohexane | 260-310 | 345-370 | core.ac.uknih.gov |

Computational Chemistry and Quantum Mechanical Studies

Theoretical methods, particularly those based on quantum mechanics, provide deep insights into the molecular properties that govern the behavior of this compound.

Density Functional Theory (DFT) is a powerful computational method used to predict the equilibrium geometry (bond lengths and angles) and electronic structure of molecules. dntb.gov.ua By calculating the electron density, DFT can accurately model complex systems, offering a theoretical complement to experimental data from techniques like X-ray crystallography and vibrational spectroscopy. dntb.gov.uaresearchgate.net

For molecules like this compound, DFT calculations can optimize the molecular geometry to its lowest energy state. This provides precise information on the planarity of the azaindole ring system and the orientation of the phenylsulfonyl group. Such calculations performed on related cyano(phenylsulfonyl)indoles and chloro-azaindole-carbaldehydes have shown excellent agreement between calculated and experimentally determined crystal structures. dntb.gov.uaresearchgate.net These studies confirm the reliability of DFT methods for predicting the structural parameters of substituted azaindoles.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net

| Analogous Compound | Computational Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 3-cyano-1-(phenylsulfonyl)indole | DFT | researchgate.net | |||

| 2-cyano-1-(phenylsulfonyl)indole | DFT | researchgate.net | |||

| 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole | TDDFT/6-31G(d,p) | nih.gov | |||

| 5-(4-nonylphenyl)-7-azaindole (monomer) | B3LYP/6311++G(2d,p) | researchgate.net | |||

| Generic Imidazole Derivative | B3LYP/6-311++ | irjweb.com |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution on the surface of a molecule. chemrxiv.org It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. chemrxiv.orgnih.gov

The MEP map is color-coded: electron-rich regions, which are prone to attack by electrophiles, are typically shown in red or yellow (negative potential). Conversely, electron-deficient regions, which are susceptible to attack by nucleophiles, are shown in blue (positive potential). chemrxiv.orgresearchgate.net

For this compound, an MEP map would likely reveal several key features:

Negative Potential: The oxygen atoms of the sulfonyl group and the nitrogen atom at position 4 of the azaindole ring would be expected to be regions of high electron density (red), making them likely sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential: Regions around the hydrogen atoms on the phenyl and azaindole rings would show positive potential (blue). The area near the hydrogen on the pyrrole (B145914) nitrogen (if present and not substituted) is often a site of significant positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the nature of intramolecular and intermolecular interactions. It provides a localized, intuitive picture of bonding and lone pairs, and quantifies the stabilizing effects of orbital-orbital interactions.

In the context of this compound, NBO analysis would be crucial for understanding the electronic landscape of the molecule. The analysis partitions the molecular wavefunction into localized orbitals, including bonding orbitals (σ, π), lone pairs (n), and antibonding orbitals (σ, π). The interactions between filled (donor) and empty (acceptor) orbitals are key to understanding molecular stability and reactivity.

For analogous systems like 1-(phenylsulfonyl)indole (B187392) derivatives, NBO analysis reveals significant delocalization of electron density. researchgate.netnih.gov The nitrogen lone pair of the indole (B1671886) ring, for instance, engages in hyperconjugative interactions with the antibonding orbitals of adjacent bonds. The electron-withdrawing nature of the phenylsulfonyl group significantly influences the electronic properties of the azaindole core. This is characterized by a notable delocalization of the nitrogen lone pair towards the sulfonyl group, which can be quantified by second-order perturbation theory analysis within the NBO framework.

Key intramolecular interactions expected in this compound would include:

n(N) → σ(S-O)* and n(N) → σ(S-C)*: Delocalization of the nitrogen lone pair into the antibonding orbitals of the sulfonyl group, indicating the electron-withdrawing strength of the substituent.

Interactions involving the bromine atom's lone pairs, which could influence the electronic character of the pyrrole ring.

A hypothetical NBO analysis summary for a related 1-(phenylsulfonyl)indole is presented below to illustrate the type of data generated.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C=C) | 25.8 | Lone pair delocalization into ring |

| π(C=C) | π(C=C) | 18.2 | π-conjugation within the ring |

| n(O) | σ*(N-S) | 5.4 | Lone pair interaction with sulfonyl group |

This table is illustrative and based on typical values for similar structures.

Theoretical Estimation of pKa and Photophysical Properties

pKa Estimation:

The acidity (pKa) of the N-H proton in the parent 4-azaindole is a critical parameter. Upon N-sulfonylation, this proton is replaced, but the basicity of the pyridine (B92270) nitrogen (N-4) becomes a key property. Theoretical methods, particularly those based on Density Functional Theory (DFT), can be employed to calculate the pKa. This is often achieved by calculating the Gibbs free energy change for the protonation reaction in a simulated solvent environment, using a thermodynamic cycle.

The presence of the electron-withdrawing phenylsulfonyl group at the N-1 position is expected to significantly decrease the basicity of the N-4 nitrogen compared to the unsubstituted 4-azaindole. This is due to the inductive and mesomeric withdrawal of electron density from the heterocyclic ring system. Furthermore, the bromine atom at the C-5 position will also exert an electron-withdrawing inductive effect, further reducing the pKa of the conjugate acid.

Photophysical Properties:

The photophysical properties, such as absorption and emission wavelengths, are governed by the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common computational tool for predicting these properties. researchgate.net The calculations can provide insights into the nature of the electronic transitions, for example, whether they are localized π-π* transitions within the aromatic rings or involve charge transfer (CT) character.

For this compound, the lowest energy absorption is expected to be a π-π* transition. The phenylsulfonyl group, while primarily electron-withdrawing, can also participate in the π-system, potentially leading to intramolecular charge transfer (ICT) states upon excitation. researchgate.net The solvent polarity can have a significant impact on the energy of such ICT states. researchgate.net

A hypothetical summary of calculated photophysical data is provided below.

| Property | Calculated Value | Transition Character |

| λmax (absorption) | 310 nm | π-π* (HOMO → LUMO) |

| Oscillator Strength (f) | 0.45 | - |

| λem (emission) | 380 nm | ICT from azaindole to phenylsulfonyl |

This table is illustrative and based on general expectations for such molecules.

Mechanistic Pathway Calculations and Transition State Analysis

Computational chemistry is invaluable for elucidating reaction mechanisms, calculating activation barriers, and identifying transition states. For this compound, a key area of interest is its reactivity in cross-coupling reactions, which are often used to further functionalize the azaindole core. nih.govrsc.org

For instance, in a Suzuki or Sonogashira coupling at the C-5 bromine position, DFT calculations can model the entire catalytic cycle. This would involve:

Oxidative Addition: The addition of the C-Br bond to a low-valent metal catalyst (e.g., Pd(0)).

Transmetalation: The transfer of the organic group from the organoboron or organotin reagent to the metal center.

Reductive Elimination: The final step where the new C-C bond is formed, and the catalyst is regenerated.

In related N-sulfonyl protected 7-azaindoles, mechanistic studies have been proposed for reactions like C-H sulfenylation. nih.gov These studies suggest the involvement of radical intermediates and highlight the role of the N-sulfonyl group in directing the regioselectivity of the reaction. Similar computational studies could be applied to understand the regioselectivity of reactions on the this compound scaffold.

Conformational Preference Modeling

Studies on structurally similar 1-(phenylsulfonyl)indole derivatives have shown that the phenyl and indole ring systems are nearly orthogonal to each other. researchgate.net This conformation is a result of minimizing steric hindrance between the ortho-hydrogens of the phenyl ring and the azaindole system. The interplanar angles in these analogs are typically in the range of 73-88°. nih.gov

The phenylsulfonyl group itself has a specific conformational preference. The N1-S-C-C and N1-S-O-O dihedral angles define the orientation of the phenyl ring and the oxygen atoms relative to the azaindole plane. The near-orthogonal arrangement is favorable for establishing intermolecular interactions like slipped π-π stacking and C-H···π hydrogen bonds in the solid state. researchgate.net

A hypothetical conformational energy profile would show a clear energy minimum at a dihedral angle corresponding to a near-perpendicular arrangement of the two ring systems.

| Dihedral Angle (C-N-S-C) | Relative Energy (kcal/mol) |

| 0° (eclipsed) | 5.2 |

| 90° (orthogonal) | 0.0 |

| 180° (anti-eclipsed) | 4.8 |

This table is illustrative, demonstrating the expected energetic preference for an orthogonal conformation.

Role As a Synthetic Intermediate in Complex Molecule Construction

Building Block for Fused Heterocyclic Systems

The strategic placement of the bromine atom and the activating nature of the phenylsulfonyl group on the 4-azaindole (B1209526) core make 1-(Phenylsulfonyl)-5-bromo-4-azaindole an ideal starting material for the construction of fused heterocyclic systems. These systems are of significant interest in medicinal chemistry due to their rigidified structures which can lead to enhanced binding affinity and selectivity for biological targets.

One common strategy to achieve such fused systems is through intramolecular cyclization reactions following an initial intermolecular coupling at the C5 position. For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a suitable functional group can be followed by a cyclization event to forge a new ring. While specific examples for the 4-azaindole isomer are not extensively documented in publicly available literature, the analogous reactivity of other bromo-azaindole isomers suggests the feasibility of this approach. For example, the synthesis of 5-azaindolocarbazoles, which are potent Chk1 inhibitors, has been achieved through a sequence involving a Stille reaction followed by a photochemical cyclization. nih.gov This methodology highlights the potential for the bromine atom on the azaindole ring to serve as a handle for introducing functionalities that can subsequently participate in ring-forming reactions.

Furthermore, cascade reactions involving bromo-substituted azaindoles have been reported to yield unusual fused systems. rsc.orgresearchgate.net These complex transformations, often initiated by a single synthetic operation, can rapidly build molecular complexity. The reaction of bromo-substituted pyrido[3′,2′:4,5]pyrrolo-[1,2-c]pyrimidines with primary amines, for instance, leads to a cascade process involving ring-opening and competitive cyclizations to form unique imidazolidene-substituted azaindoles. rsc.org This demonstrates the latent reactivity of the azaindole system when appropriately substituted, a principle that can be extended to this compound for the synthesis of novel fused heterocycles.

Precursor for Advanced Chemical Scaffolds

The term "advanced chemical scaffolds" refers to core molecular structures that are decorated with various functional groups to create libraries of compounds for biological screening. This compound serves as an excellent precursor for such scaffolds due to the orthogonal reactivity of its different positions. The phenylsulfonyl group acts as a stable protecting group for the azaindole nitrogen, allowing for selective functionalization at other sites.

The bromine atom at the C5-position is the primary site for introducing diversity through various cross-coupling reactions. This allows for the attachment of a wide array of aryl, heteroaryl, alkyl, and other groups, thereby generating a diverse set of molecular frameworks. For example, in the development of kinase inhibitors, a common strategy involves the coupling of a bromo-azaindole with a boronic acid or ester via a Suzuki reaction to introduce a key pharmacophore. nih.gov Although many examples in the literature focus on the 7-azaindole (B17877) isomer, the principles are directly applicable to the 4-azaindole scaffold.

The synthesis of complex bioactive molecules often involves a multi-step sequence where the azaindole core is systematically elaborated. nih.gov For instance, the synthesis of 3,5-disubstituted-7-azaindoles for the treatment of Human African Trypanosomiasis starts with a 5-bromo-7-azaindole (B68098). nih.gov This precursor undergoes a sequence of reactions including Suzuki coupling, iodination, and a second Suzuki coupling to build the desired scaffold. nih.gov This stepwise approach allows for the controlled introduction of different substituents, leading to a highly functionalized and complex final molecule. The phenylsulfonyl group in this compound would facilitate similar synthetic strategies by protecting the nitrogen atom during these transformations.

The resulting advanced scaffolds, built upon the 4-azaindole core, are valuable in drug discovery programs. Azaindoles are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. researchgate.netnih.gov The ability to generate a library of diverse azaindole derivatives from a single precursor like this compound is therefore a powerful tool for identifying new drug candidates.

Enabling Diverse Substitution Patterns in Azaindole Derivatives

The true synthetic utility of this compound lies in its capacity to serve as a platform for creating a wide variety of substituted azaindole derivatives. The bromine atom at the C5-position is the key handle for diversification, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromo-azaindole with a boronic acid or ester. nih.gov This allows for the introduction of a vast array of aryl and heteroaryl substituents, which is a common strategy in the design of kinase inhibitors where these groups often interact with the ATP-binding site of the enzyme. nih.govnih.gov The reaction is known for its high functional group tolerance, making it suitable for complex molecule synthesis. atlanchimpharma.com

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between the bromo-azaindole and a terminal alkyne. google.com The resulting alkynyl-azaindoles can be valuable intermediates themselves or can be further elaborated. For example, the alkyne can undergo hydration to a ketone, reduction to an alkane, or participate in cycloaddition reactions. The Sonogashira reaction is a powerful tool for introducing linear fragments into a molecule. nih.govmatrixscientific.com

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromo-azaindole with a primary or secondary amine. rsc.org This is a crucial transformation for introducing nitrogen-containing functional groups, which are prevalent in many biologically active compounds. rsc.org The development of sophisticated ligands for this reaction has greatly expanded its scope and utility. rsc.org

The phenylsulfonyl group on the azaindole nitrogen plays a crucial role in these transformations. It serves as a protecting group, preventing unwanted side reactions at the nitrogen atom. Furthermore, its electron-withdrawing nature can influence the reactivity of the azaindole ring system. After the desired substitutions have been made, the phenylsulfonyl group can be removed under specific conditions to yield the free N-H azaindole.

The combination of these powerful cross-coupling reactions, enabled by the bromo-substituent and the phenylsulfonyl protecting group, allows for the systematic and diverse functionalization of the 4-azaindole core. This versatility makes this compound a highly valuable intermediate for the synthesis of libraries of compounds for drug discovery and other applications.

Below is a table summarizing the types of coupling reactions that can be employed with this compound to achieve diverse substitution patterns.

| Coupling Reaction | Reactant | Bond Formed | Resulting Substituent |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | C-C | Aryl, Heteroaryl, Alkyl |

| Sonogashira | Terminal Alkyne | C-C (sp) | Alkynyl |

| Buchwald-Hartwig | Amine | C-N | Amino |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes and Reaction Methodologies

While classical indole (B1671886) syntheses like the Fischer and Madelung cyclizations are often inefficient for azaindole preparation, modern organometallic chemistry has provided a host of powerful alternatives. rsc.org Future efforts concerning 1-(phenylsulfonyl)-5-bromo-4-azaindole will likely focus on refining these contemporary methods to enhance efficiency, scalability, and functional group tolerance.

The synthesis of the core azaindole skeleton often relies on metal-catalyzed cross-coupling reactions. nih.govmdpi.com A key area for development is the creation of one-pot cascade reactions that combine multiple bond-forming events in a single operation. For instance, a palladium-catalyzed cascade C-N cross-coupling/Heck reaction has been described for synthesizing various substituted azaindoles from amino-o-bromopyridines and alkenyl bromides. nih.gov Adapting such a strategy could provide a more direct and atom-economical route to the 4-azaindole (B1209526) core.

Microwave-assisted synthesis is another promising avenue. It has been shown to dramatically reduce reaction times and improve yields for reactions like the intramolecular Heck reaction used in azaindole synthesis. nih.govmdpi.com Future research could focus on developing a microwave-assisted protocol for the cyclization step leading to the 4-azaindole ring, which could be particularly beneficial for large-scale production.

Furthermore, the concept of "ring-walking" or site-selective functionalization is a burgeoning field. nih.gov Developing novel catalytic systems that allow for the precise and predictable introduction of the bromo and phenylsulfonyl groups onto a pre-formed 4-azaindole core would represent a significant advance. This could involve innovative protecting group strategies or the use of directing groups to control regioselectivity. A recent strategy for the synthesis of 7-azaindoles utilized O-vinylhydroxylamines as ring-annulation reagents, offering a scalable approach that avoids costly transition metals and high temperatures, a methodology that could potentially be adapted for 4-azaindole synthesis. acs.org

| Synthetic Strategy | Potential Advantage for this compound Synthesis | Key Challenge |

| Cascade C-N Coupling/Heck Reaction | Increased efficiency and atom economy by combining multiple steps. nih.gov | Optimization of catalyst and conditions for the specific 4-azaindole isomer. |

| Microwave-Assisted Synthesis | Reduced reaction times and potentially higher yields. mdpi.com | Ensuring stability of the phenylsulfonyl group under microwave conditions. |

| Site-Selective C-H Functionalization | Direct introduction of bromo and sulfonyl groups, minimizing pre-functionalization steps. rsc.org | Achieving high regioselectivity on the 4-azaindole nucleus. |

| Novel Annulation Strategies | Milder reaction conditions and avoidance of expensive transition metals. acs.org | Adapting the methodology from other azaindole isomers to the 4-azaindole system. |

Exploration of New Reactivity Profiles and Catalytic Applications

The this compound molecule possesses two key functional handles that invite a wide range of chemical transformations: the C5-bromo substituent and the N1-phenylsulfonyl group.

The bromine atom at the C5 position is a versatile anchor point for metal-catalyzed cross-coupling reactions. nih.gov Future research will undoubtedly explore the extensive application of Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings at this position. These reactions would allow for the introduction of a vast array of aryl, heteroaryl, amino, and alkynyl groups, respectively, generating libraries of novel 4-azaindole derivatives for biological screening. mdpi.comacs.org The electron-withdrawing nature of the adjacent pyridine (B92270) nitrogen and the N-sulfonyl group enhances the electrophilicity at C5, potentially facilitating these transformations.

The N-phenylsulfonyl group serves as both a protecting group and an activator. Its removal under specific conditions can unmask the N-H of the pyrrole (B145914) ring, a crucial feature for biological activity as it can act as a hydrogen bond donor in interactions with protein targets like kinases. nih.gov Research into milder and more selective methods for deprotection of the phenylsulfonyl group without disturbing other functionalities on the molecule is an important direction.

Furthermore, the azaindole nucleus itself can participate in various reactions. The development of new catalytic systems for C-H functionalization at other positions of the ring (e.g., C2, C3, or C7) while the C5-bromo and N1-sulfonyl groups are in place would open up avenues for creating highly complex and diverse molecular architectures. The directing ability of the existing substituents could be harnessed to achieve high regioselectivity in these C-H activation reactions. rsc.org

| Reaction Type | Target Position | Potential Outcome | Relevant Findings |

| Suzuki-Miyaura Coupling | C5 | Introduction of aryl/heteroaryl groups. acs.org | Established method for functionalizing halo-azaindoles. |

| Buchwald-Hartwig Amination | C5 | Introduction of substituted amino groups. | Widely used for C-N bond formation on aryl halides. nih.gov |

| Sonogashira Coupling | C5 | Introduction of alkynyl moieties. nih.gov | A key reaction in building complex heterocyclic systems. |

| N-Deprotection | N1 | Removal of the phenylsulfonyl group to reveal N-H. | Crucial for generating potential kinase inhibitors. nih.gov |

| C-H Activation/Functionalization | C2, C3, C7 | Introduction of new functional groups on the core scaffold. rsc.org | An emerging field for the late-stage functionalization of heterocycles. |

Advanced Computational Modeling for Reaction Prediction and Design

In silico methods are becoming indispensable tools in modern chemical research, offering the ability to predict reactivity, elucidate reaction mechanisms, and design novel catalysts and molecules from first principles. mit.edu

Density Functional Theory (DFT) is a powerful computational method that can be used to study the electronic properties of this compound. mdpi.comresearchgate.net Such calculations can reveal the electron density distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential. This information is invaluable for predicting the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of synthetic reactions and explaining observed regioselectivity. For instance, DFT could be used to compare the reactivity of the different positions on the azaindole ring towards C-H functionalization catalysts.

Computational modeling can also be used to simulate entire reaction pathways. mit.edu By calculating the transition state energies for different potential mechanisms of a reaction, researchers can gain a deep understanding of how a reaction proceeds and identify the factors that control its outcome. This knowledge can then be used to optimize reaction conditions (e.g., temperature, solvent, catalyst) to improve yields and selectivities. For example, modeling the transition states of various palladium-catalyzed cross-coupling reactions at the C5 position could help in selecting the optimal ligand for the palladium catalyst to achieve high efficiency. scienceopen.com

Furthermore, computational approaches can accelerate the discovery of new catalysts. mit.edu By screening virtual libraries of potential catalysts and predicting their performance for a specific reaction, researchers can focus their experimental efforts on the most promising candidates. This in silico design approach can significantly reduce the time and resources required to develop new and improved synthetic methodologies for the derivatization of this compound. The insights gained can aid in the rational design of more potent and selective kinase inhibitors based on the 4-azaindole scaffold. nih.govnih.gov

| Computational Method | Application to this compound | Expected Insight |

| Density Functional Theory (DFT) | Calculation of electronic structure, charge distribution, and orbital energies. mdpi.com | Prediction of reactive sites for electrophilic/nucleophilic attack and regioselectivity. |

| Transition State Modeling | Simulation of reaction pathways and calculation of activation energies. mit.edu | Elucidation of reaction mechanisms and optimization of reaction conditions. |

| In Silico Catalyst Design | Virtual screening of ligand libraries for metal catalysts. | Identification of optimal catalysts for cross-coupling and C-H functionalization reactions. |

| Molecular Docking | Simulating the binding of derivatives to biological targets (e.g., kinases). nih.gov | Prediction of binding modes and affinities to guide medicinal chemistry efforts. |

Q & A

Basic: What are the recommended synthetic pathways for 1-(Phenylsulfonyl)-5-bromo-4-azaindole, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves sequential halogenation and sulfonylation. For brominated azaindoles, direct electrophilic substitution at the 5-position is common. Key steps include:

- Halogenation : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for regioselective bromination .

- Sulfonylation : React with phenylsulfonyl chloride in the presence of a base (e.g., pyridine) to avoid side reactions.

Yield optimization requires strict control of temperature and stoichiometry. For example, excess sulfonylating agent (>1.2 eq.) improves conversion but may increase purification complexity. Orthogonal design (e.g., Taguchi method) can systematically assess variables like solvent polarity, catalyst loading, and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.